Conjugate 59 Distinct Molecular Weight and Lipophilicity Profile Versus PEG-Based VHL Conjugates
Conjugate 59 possesses a molecular weight of 695.9 g/mol and incorporates an isoxazole-containing linker with a Boc-protected piperidine terminus . In contrast, commonly used VHL-PEG conjugates such as (S,R,S)-AHPC-PEG2-NH2 (VHL Ligand-Linker Conjugates 3) have a molecular weight of approximately 585-600 g/mol . The higher molecular weight and increased lipophilicity conferred by the aromatic isoxazole and thiazole moieties in Conjugate 59 are predicted to alter ternary complex cooperativity and cellular permeability relative to simpler PEG-based VHL conjugates. Linker hydrophobicity has been identified as a primary driver of VHL ligand affinity and PROTAC structure-activity relationships [1].
| Evidence Dimension | Molecular weight and linker composition |
|---|---|
| Target Compound Data | 695.9 g/mol; isoxazole-containing linker with Boc-protected piperidine terminus |
| Comparator Or Baseline | (S,R,S)-AHPC-PEG2-NH2: ~585-600 g/mol; 2-unit PEG linker |
| Quantified Difference | Approximately 100-110 g/mol higher molecular weight; distinct linker chemistry (isoxazole/piperidine vs. PEG) |
| Conditions | Calculated from chemical structure |
Why This Matters
The distinct linker chemistry and higher molecular weight of Conjugate 59 offer a differentiated starting point for PROTAC SAR exploration, particularly when optimizing for ternary complex stability or tuning physicochemical properties for cellular permeability.
- [1] Brunschweiger A, et al. Investigations into linker effects of DNA-VHL ligand conjugates by multiplexed affinity measurements using focal molography. RSC Chem Biol. 2026. Hydrophobicity identified as primary driver of linker-VHL affinity. View Source
